molecular formula C13H19NO5S2 B2385909 2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1009545-11-2

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2385909
CAS No.: 1009545-11-2
M. Wt: 333.42
InChI Key: JPMUQLIUTOEKPF-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is an organic compound that features both sulfonamide and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common route starts with the sulfonation of 4-ethoxyaniline to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a series of reactions, including alkylation and thiolation, to introduce the butanoic acid and methylsulfanyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxybenzenesulfonamido)-4-(ethylsulfanyl)butanoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonamide and thioether groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMUQLIUTOEKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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